4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile
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Overview
Description
4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-bromopyridine with appropriate reagents to form the pyrrolo[1,2-b]pyrazole structure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor and its interactions with cellular targets.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Similar structure but lacks the cyano group.
4-Bromopyrazole: Contains the pyrazole ring but lacks the pyrrole ring and cyano group.
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate: Similar structure but with an ester group instead of a cyano group.
Uniqueness
4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is unique due to the presence of both the bromine and cyano groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a versatile building block for the synthesis of various bioactive molecules and materials.
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-6-1-2-11-7(6)3-5(4-9)10-11/h3,6H,1-2H2 |
InChI Key |
NHLJHEOPWYJDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C#N)C1Br |
Origin of Product |
United States |
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